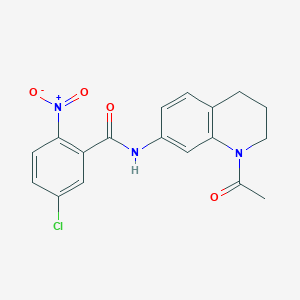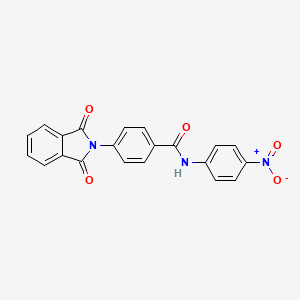
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3- and -4-nitrophenyl)-5,6,7,8-tetrahydrosoquinoline-3(2H)-thiones 2a,b were synthesized via cyclocondensation reaction of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3- and -4-nitrophenyl)cyclohexanones 1a,b with cyanothioacetamide .Molecular Structure Analysis
While the exact molecular structure of 4-NBP is not available, a similar compound, (1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-nitrophenyl)prop-2-enoate, has been analyzed . It has a molecular formula of C18H12N2O6 and a molecular weight of 352.3 g/mol .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, compounds 2a,b reacted with ethyl iodide, 2-chloroacetamide, or its N-aryl derivatives in the presence of sodium acetate trihydrate to give 3-ethylthio-5,6,7,8-tetrahydroisoquinoline 3 and (5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides 5a-i .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, (1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-nitrophenyl)prop-2-enoate, have been analyzed . It has a molecular weight of 352.3 g/mol, XLogP3 of 3.1, hydrogen bond donor count of 0, hydrogen bond acceptor count of 6, rotatable bond count of 5, and topological polar surface area of 110 Ų .Applications De Recherche Scientifique
Synthesis and Characterization of Polyamides : Faghihi et al. (2010) explored the synthesis of optically active polyamides containing 4-nitro-1,3-dioxoisoindolin-2-yl groups. These polyamides showed solubility in polar organic solvents and were characterized using FT-IR spectroscopy, specific rotation, and thermogravimetric analysis (Faghihi, Absalar, & Hajibeygi, 2010).
Antibacterial and Antifungal Activities : Patel and Dhameliya (2010) synthesized compounds involving 4-(1,3-dioxoisoindolin-2-yl) and evaluated their antibacterial and antifungal activities, suggesting potential antimicrobial applications (Patel & Dhameliya, 2010).
Fluorescent Chemosensing Properties : Devaraj and Kandaswamy (2013) reported on the fluorescent chemosensing properties of isoindoline-based receptors for ions like F- and Cu2+. These compounds showed significant response and fluorescence enhancement in the presence of these ions (Devaraj & Kandaswamy, 2013).
Crystal Structure Analysis : Bülbül et al. (2015) focused on the crystal structure, spectroscopy, and computational studies of N-(1,3-dioxoisoindolin-2yl)benzamide. This study provided insights into the molecular structure through X-ray diffraction and theoretical calculations (Bülbül et al., 2015).
HIV Integrase Strand Transfer Inhibitors : Wadhwa et al. (2019) synthesized 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide analogues and evaluated them as HIV integrase strand transfer inhibitors, identifying several compounds with significant inhibition activity (Wadhwa, Jain, Patel, Shinde, & Jadhav, 2019).
Anti-Leishmanial Activity : Dias et al. (2015) synthesized new nitroaromatic compounds, including derivatives of 4-(1,3-dioxoisoindolin-2yl), and evaluated their anti-leishmanial activity. Some compounds showed promise as potential drugs for veterinary use (Dias et al., 2015).
Antioxidant Activity : Tumosienė et al. (2019) synthesized 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide derivatives and evaluated their antioxidant activity, finding some compounds to have higher activity than ascorbic acid (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Propriétés
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O5/c25-19(22-14-7-11-16(12-8-14)24(28)29)13-5-9-15(10-6-13)23-20(26)17-3-1-2-4-18(17)21(23)27/h1-12H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGCGYDZCHLEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide](/img/structure/B2571916.png)
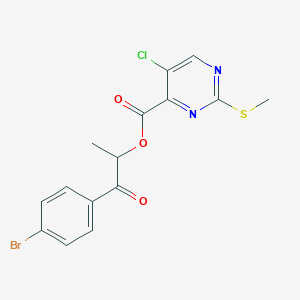
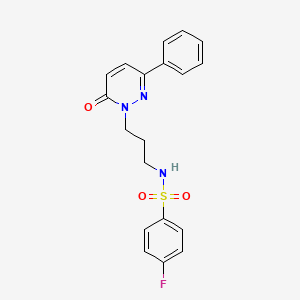
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2571921.png)
![4,6-Bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-amine](/img/structure/B2571923.png)

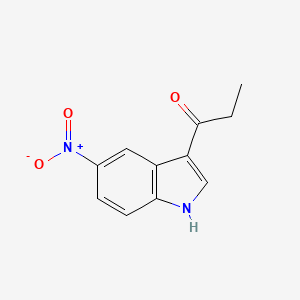
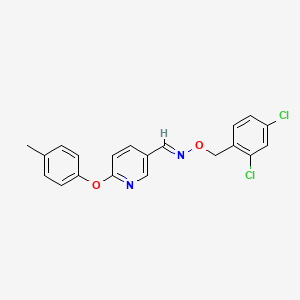
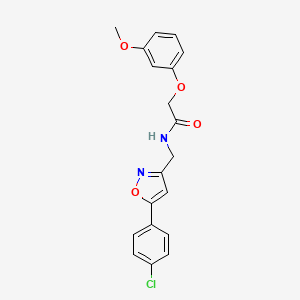
![(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571932.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2571934.png)
![2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2571935.png)

